3,5-Diiodo-4-methoxybenzonitrile

Description

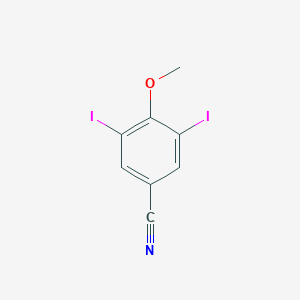

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,5-diiodo-4-methoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5I2NO/c1-12-8-6(9)2-5(4-11)3-7(8)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDZMXYUHLHAQAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1I)C#N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5I2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80399489 | |

| Record name | Ioxynil-methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80399489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3336-40-1 | |

| Record name | 3,5-Diiodo-4-methoxybenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3336-40-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ioxynil-methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80399489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Derivatization Chemistry of 3,5 Diiodo 4 Methoxybenzonitrile

Transformations Involving the Nitrile Group

The nitrile group is a valuable functional handle that can be converted into a variety of other functionalities.

Hydrocyanation and Related Additions

Conversion to Other Functional Groups (e.g., Carboxylic Acids, Amines, Aldehydes)

The nitrile group of 3,5-diiodo-4-methoxybenzonitrile can be readily converted to other important functional groups such as carboxylic acids, amines, and aldehydes.

Carboxylic Acids:

The hydrolysis of nitriles to carboxylic acids can be achieved under either acidic or basic conditions. libretexts.orgyoutube.com For the hydrolysis of benzonitriles, the reaction mechanism can vary with the concentration of the acid. znaturforsch.com In acidic conditions, the nitrile is typically heated under reflux with a dilute acid like hydrochloric acid to yield the corresponding carboxylic acid and an ammonium (B1175870) salt. libretexts.org Under basic conditions, heating with an alkali solution such as sodium hydroxide (B78521) results in the formation of the carboxylate salt and ammonia (B1221849) gas; subsequent acidification is required to obtain the free carboxylic acid. libretexts.orgyoutube.com

A general representation of the hydrolysis is as follows:

Acidic Hydrolysis: this compound + 2 H₂O + H⁺ → 3,5-diiodo-4-methoxybenzoic acid + NH₄⁺

Basic Hydrolysis: this compound + OH⁻ + H₂O → 3,5-diiodo-4-methoxybenzoate + NH₃

Amines:

The reduction of aromatic nitriles to primary amines is a common transformation. Various reducing agents can be employed for this purpose. Catalytic hydrogenation using hydrogen gas with a metal catalyst like nickel or platinum is an effective method, often preferred in industrial settings. wikipedia.org Chemical reducing agents such as lithium aluminum hydride (LiAlH₄) are also highly effective. More recently, diisopropylaminoborane (B2863991) in the presence of a catalytic amount of lithium borohydride (B1222165) has been shown to reduce a variety of aromatic nitriles to their corresponding primary amines in excellent yields under mild conditions. nih.govchemistrysteps.comnih.gov For example, 4-methoxybenzonitrile (B7767037) can be reduced to 4-methoxybenzylamine (B45378) in 80% yield. chemistrysteps.comnih.gov

Aldehydes:

The partial reduction of nitriles to aldehydes can be accomplished using specific reducing agents under controlled conditions. Diisobutylaluminum hydride (DIBAL-H) is a widely used reagent for this transformation. chemistrysteps.comcommonorganicchemistry.comadichemistry.commasterorganicchemistry.com The reaction is typically carried out at low temperatures (-78 °C) to prevent over-reduction to the amine. chemistrysteps.comcommonorganicchemistry.comadichemistry.commasterorganicchemistry.com The nitrile coordinates to the electrophilic aluminum center, and subsequent hydride transfer followed by hydrolysis of the resulting imine intermediate yields the aldehyde. chemistrysteps.com

| Starting Material | Product | Reagents and Conditions |

| This compound | 3,5-Diiodo-4-methoxybenzoic acid | H₂SO₄ or HCl, H₂O, heat |

| This compound | 3,5-Diiodo-4-methoxybenzylamine | 1. LiAlH₄, Et₂O; 2. H₂O |

| This compound | 3,5-Diiodo-4-methoxybenzaldehyde | 1. DIBAL-H, Toluene, -78 °C; 2. H₂O |

Reactions at the Iodinated Aromatic Core

The two iodine atoms on the aromatic ring are excellent leaving groups in various substitution and coupling reactions.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAAr) is a key reaction for aryl halides. In this reaction, a nucleophile replaces a halide on the aromatic ring. The reaction is facilitated by the presence of electron-withdrawing groups ortho or para to the leaving group. wikipedia.orgmasterorganicchemistry.comlibretexts.org In this compound, the nitrile group is a moderately electron-withdrawing group, which can activate the ortho-positioned iodine atoms towards nucleophilic attack. The reaction typically proceeds via an addition-elimination mechanism involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.orgwikipedia.org The reactivity of the leaving group in SNAr reactions often follows the trend F > Cl > Br > I, which is the reverse of the trend for SN1 and SN2 reactions. youtube.comyoutube.com This is because the rate-determining step is typically the nucleophilic attack, which is favored by a more polarized carbon-halogen bond. youtube.com

Electrophilic Aromatic Substitution (where applicable)

Electrophilic aromatic substitution (SEAr) involves the replacement of a hydrogen atom on an aromatic ring with an electrophile. wikipedia.orgorganic-chemistry.org The methoxy (B1213986) group is a strong activating group and an ortho-, para-director due to its ability to donate electron density to the ring through resonance. youtube.com The nitrile group and the iodine atoms are deactivating groups. organic-chemistry.org In this compound, the positions ortho to the methoxy group are already substituted with iodine. The position para to the methoxy group is also substituted (with the nitrile group). Therefore, further electrophilic substitution on the aromatic ring is sterically hindered and electronically disfavored. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. youtube.comorganic-chemistry.org

Cross-Coupling Reactions (e.g., Suzuki Coupling)

The iodine atoms in this compound are excellent leaving groups for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. masterorganicchemistry.comyoutube.com This reaction is a powerful tool for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. masterorganicchemistry.comyoutube.com The general catalytic cycle involves oxidative addition of the aryl iodide to the Pd(0) catalyst, followed by transmetalation with the organoboron species and reductive elimination to yield the coupled product and regenerate the catalyst. youtube.com In dihalogenated substrates, regioselective coupling can often be achieved. For instance, in the Suzuki coupling of 3,5-dichloroisothiazole-4-carbonitrile, the reaction occurs selectively at the 5-position. libretexts.orgresearchgate.net A similar regioselectivity could potentially be exploited in the case of this compound.

| Reaction Type | Reagents and Conditions | Product |

| Nucleophilic Aromatic Substitution | Nucleophile (e.g., RO⁻, R₂NH), Solvent | 3-Iodo-5-substituted-4-methoxybenzonitrile or 3,5-Disubstituted-4-methoxybenzonitrile |

| Suzuki-Miyaura Coupling | R-B(OH)₂, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃), Solvent | 3-Iodo-5-aryl-4-methoxybenzonitrile or 3,5-Diaryl-4-methoxybenzonitrile |

Modifications of the Methoxy Group

The methoxy group (-OCH₃) in this compound is an ether linkage that can be modified, primarily through cleavage to reveal a hydroxyl group. This transformation is a common strategy in organic synthesis to unmask a more reactive functional group.

Ether Cleavage:

The cleavage of aryl methyl ethers is a well-established transformation that typically requires strong acidic conditions. masterorganicchemistry.comlibretexts.org Reagents such as hydrogen bromide (HBr) or hydrogen iodide (HI) are often employed. masterorganicchemistry.comopenstax.org The reaction proceeds via protonation of the ether oxygen, making it a better leaving group. masterorganicchemistry.com Subsequently, a nucleophile, such as a bromide or iodide ion, attacks the methyl group in an Sₙ2 reaction, leading to the formation of the corresponding phenol (B47542) and a methyl halide. masterorganicchemistry.com

| Reaction | Reagents | Products | Mechanism |

| Ether Cleavage | HBr or HI | 3,5-Diiodo-4-hydroxybenzonitrile, Methyl Halide | Sₙ2 |

It is important to note that specific experimental data for the modification of the methoxy group in this compound is limited in the surveyed literature.

Cycloaddition Reactions (e.g., [2+2+2], [3+2], [4+2] cycloadditions)

Cycloaddition reactions are powerful tools for the construction of cyclic compounds. The nitrile group and the aromatic ring of this compound can potentially participate in various cycloaddition reactions.

[4+2] Cycloaddition (Diels-Alder Reaction):

The Diels-Alder reaction involves the reaction of a conjugated diene with a dienophile to form a six-membered ring. wikipedia.org While the benzene (B151609) ring of this compound is aromatic and generally unreactive as a diene in standard Diels-Alder reactions, the nitrile group can act as a dienophile, particularly when activated by electron-withdrawing groups or under specific catalytic conditions. However, literature specifically detailing the participation of this compound in [4+2] cycloadditions is scarce.

[3+2] Cycloaddition (1,3-Dipolar Cycloaddition):

The 1,3-dipolar cycloaddition is a reaction between a 1,3-dipole and a dipolarophile to form a five-membered heterocyclic ring. wikipedia.orgnih.gov The nitrile group of this compound can serve as a dipolarophile. ijrpc.comorganic-chemistry.org For instance, it could react with 1,3-dipoles like azides to form tetrazoles or with nitrile oxides to yield oxadiazoles. These reactions provide a versatile route to a variety of five-membered heterocycles. wikipedia.orgnih.gov

| Cycloaddition Type | Reactant | Potential Product |

| [4+2] Diels-Alder | Diene | Substituted cyclohexadiene derivative |

| [3+2] 1,3-Dipolar | 1,3-Dipole (e.g., Azide) | Substituted tetrazole |

| [3+2] 1,3-Dipolar | 1,3-Dipole (e.g., Nitrile Oxide) | Substituted oxadiazole |

Specific examples of cycloaddition reactions involving this compound are not extensively documented in the scientific literature.

[2+2+2] Cycloaddition:

This type of reaction, often catalyzed by transition metals, involves the combination of three two-π-electron components, such as alkynes and nitriles, to form a six-membered ring. The nitrile group of this compound could potentially participate in such reactions with two molecules of an alkyne to generate substituted pyridine (B92270) rings.

Intramolecular and Intermolecular Annulations

Annulation reactions involve the formation of a new ring onto an existing one. The functional groups present in this compound offer possibilities for both intramolecular and intermolecular annulation processes to construct fused heterocyclic systems.

Intermolecular Annulation:

In intermolecular annulations, this compound would react with another molecule to form a new ring system. For example, transition-metal-catalyzed C-H activation and annulation of benzonitriles with alkynes can lead to the formation of polycyclic compounds. While this is a general strategy, its specific application to this compound has not been detailed.

Intramolecular Annulation:

For intramolecular annulation to occur, a suitable functional group would need to be introduced into the molecule, for instance, by modifying one of the iodo substituents via a cross-coupling reaction. This newly introduced group could then react with the nitrile or another part of the molecule to form a fused ring. The synthesis of polysubstituted naphthalenes and phenanthrenes can be achieved through benzotriazole-assisted aromatic ring annulation, which involves intramolecular cyclization. nih.gov

Detailed research findings on the intramolecular and intermolecular annulation reactions specifically for this compound are not available in the reviewed literature.

Crystallographic Analysis and Supramolecular Assembly of 3,5 Diiodo 4 Methoxybenzonitrile

Crystal Structure Determination

The determination of the crystal structure of 3,5-Diiodo-4-methoxybenzonitrile would first involve the growth of high-quality single crystals suitable for X-ray diffraction analysis. The subsequent diffraction experiment would yield a dataset from which the crystal system, space group, and unit cell parameters could be determined. Solving and refining the structure would provide the exact three-dimensional arrangement of the molecules within the crystal lattice.

Table 1: Hypothetical Crystallographic Data for this compound (Note: This table is for illustrative purposes only as no experimental data is available.)

| Parameter | Value |

|---|---|

| Chemical Formula | C₈H₅I₂NO |

| Formula Weight | 384.94 g/mol |

| Crystal System | Undetermined |

| Space Group | Undetermined |

| a (Å) | Undetermined |

| b (Å) | Undetermined |

| c (Å) | Undetermined |

| α (°) | Undetermined |

| β (°) | Undetermined |

| γ (°) | Undetermined |

| Volume (ų) | Undetermined |

| Z | Undetermined |

Intermolecular Interactions in the Solid State

Once a crystal structure is known, the various non-covalent interactions that govern the molecular packing can be analyzed in detail. These interactions are critical in determining the physical properties of the solid material.

Halogen Bonding Interactions

Given the presence of two iodine atoms, this compound is a prime candidate for forming halogen bonds. nih.govmdpi.com Halogen bonding is a highly directional, non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. nih.gov The strength of these bonds generally increases with the polarizability of the halogen atom (I > Br > Cl > F). nih.govmdpi.com In a hypothetical crystal structure, one would analyze the distances and angles of I···N, I···O, or I···I contacts to identify and characterize these interactions. The nitrile nitrogen and the methoxy (B1213986) oxygen are potential halogen bond acceptors.

Hydrogen Bonding Interactions

Although the molecule lacks strong hydrogen bond donors like O-H or N-H groups, weaker C-H···N and C-H···O hydrogen bonds could play a significant role in the crystal packing. researchgate.net These interactions involve hydrogen atoms attached to the aromatic ring or the methyl group acting as donors, and the nitrile nitrogen or methoxy oxygen acting as acceptors. Analysis would involve identifying short contact distances and favorable geometries for such bonds.

Crystal Engineering and Supramolecular Synthons

Crystal engineering focuses on designing and synthesizing solid-state structures with desired properties by controlling intermolecular interactions. researchgate.net A key concept in this field is the supramolecular synthon, which is a robust and predictable structural unit formed by specific intermolecular interactions. google.com For this compound, potential synthons could include dimers or chains formed through I···N halogen bonds or C-H···N hydrogen bonds. Identifying the recurring interaction patterns in the crystal structure would reveal the preferred supramolecular synthons for this molecule.

Factors Influencing Crystal Packing and Solid-State Conformations

The final crystal packing is a result of a delicate balance between various attractive and repulsive forces. The dominant halogen and hydrogen bonds, supplemented by weaker van der Waals forces and π-stacking, would collectively dictate how the molecules arrange themselves to achieve maximum thermodynamic stability. The conformation of the molecule in the solid state, particularly the orientation of the methoxy group relative to the benzene (B151609) ring, would also be determined. This conformation is influenced by both intramolecular steric effects and the optimization of intermolecular interactions within the crystal lattice.

Advanced Spectroscopic Characterization Techniques

Vibrational Spectroscopy (FT-IR, FT-Raman) and Band Assignments

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational modes. While a fully assigned experimental spectrum for 3,5-Diiodo-4-methoxybenzonitrile is not detailed in the reviewed literature, the expected band assignments can be predicted based on the known frequencies for its constituent functional groups. An experimental IR spectrum has been recorded for this compound. sigmaaldrich.com

The key functional groups in this compound are the nitrile (-C≡N), the methoxy (B1213986) (-OCH₃), the carbon-iodine bonds (C-I), and the substituted benzene (B151609) ring.

Nitrile Group (C≡N): The stretching vibration of the nitrile group is one of the most characteristic bands in an IR spectrum. It is expected to appear as a sharp, medium-intensity band in the region of 2240–2220 cm⁻¹. In Raman spectroscopy, this vibration also typically yields a strong, sharp signal.

Methoxy Group (-OCH₃): The methoxy group gives rise to several distinct vibrations. The C-H stretching vibrations of the methyl group are anticipated in the 3000–2850 cm⁻¹ region. The asymmetric and symmetric C-O-C stretching vibrations are characteristic and expected to appear around 1260 cm⁻¹ and 1040 cm⁻¹, respectively.

Aromatic Ring: The aromatic C-H stretching vibrations typically occur above 3000 cm⁻¹. The C=C stretching vibrations within the benzene ring are expected to produce a series of bands in the 1600–1450 cm⁻¹ range. The substitution pattern on the ring influences the exact position and intensity of these bands.

Carbon-Iodine Bonds (C-I): The C-I stretching vibrations occur at low frequencies due to the high mass of the iodine atom. These bands are expected in the far-infrared region, typically between 600 and 500 cm⁻¹, and are often more easily observed in the Raman spectrum. libretexts.org

Table 1: Predicted Vibrational Band Assignments for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|---|

| C-H Stretch | Aromatic | >3000 | Medium-Weak | Medium |

| C-H Stretch | Methoxy (-CH₃) | 3000-2850 | Medium | Medium |

| C≡N Stretch | Nitrile | 2240-2220 | Medium, Sharp | Strong, Sharp |

| C=C Stretch | Aromatic Ring | 1600-1450 | Medium-Strong | Medium-Strong |

| C-O-C Asymmetric Stretch | Aryl Ether | ~1260 | Strong | Weak |

| C-O-C Symmetric Stretch | Aryl Ether | ~1040 | Medium | Weak |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) and Chemical Shift Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. Analysis of both ¹H and ¹³C NMR spectra provides detailed information about the chemical environment, connectivity, and symmetry of the atoms in this compound. The spectra for this compound are recorded in deuterated chloroform (B151607) (CDCl₃).

¹H NMR Analysis: Due to the molecule's C₂ᵥ symmetry, the two protons on the aromatic ring (at C-2 and C-6) are chemically equivalent. Likewise, the three protons of the methoxy group are equivalent. Therefore, the ¹H NMR spectrum is expected to be very simple, showing only two signals.

A singlet corresponding to the two equivalent aromatic protons. Its downfield shift is due to the deshielding effects of the aromatic ring current and the electron-withdrawing nitrile group.

A singlet corresponding to the three protons of the methoxy group.

¹³C NMR Analysis: The symmetry of the molecule means that carbons C-2 and C-6 are equivalent, as are the two iodine-bearing carbons, C-3 and C-5. The remaining carbons (C-1, C-4, the nitrile carbon, and the methoxy carbon) are unique. This results in a total of six distinct signals in the ¹³C NMR spectrum. The chemical shifts are influenced by factors such as hybridization and the electronegativity of attached atoms. researchgate.net The nitrile carbon (C≡N) is typically found around 115-120 ppm, while the oxygen-bound aromatic carbon (C-4) is significantly downfield. The iodine-substituted carbons (C-3/C-5) are shifted upfield due to the "heavy atom effect."

Table 2: ¹H NMR (400 MHz, CDCl₃) Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 8.08 | Singlet | 2H | H-2, H-6 |

Table 3: ¹³C NMR (75 MHz, CDCl₃) Data for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 162.8 | C-4 (C-O) |

| 140.9 | C-2, C-6 |

| 116.4 | C≡N |

| 110.1 | C-1 |

| 93.9 | C-3, C-5 (C-I) |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. illinois.edu Molecules containing chromophores, such as the aromatic ring and nitrile group in this compound, absorb UV or visible light to promote electrons from a ground state to a higher energy state. hmdb.ca

The primary electronic transitions for this compound are expected to be π → π* transitions associated with the substituted benzene ring. The benzene chromophore itself has characteristic absorptions, which are shifted and intensified by the presence of substituents (auxochromes). The methoxy group (-OCH₃), an electron-donating group, and the nitrile group (-CN), an electron-withdrawing group, as well as the iodine atoms, will influence the energy levels of the molecular orbitals. This typically results in a bathochromic shift (a shift to longer wavelengths) of the absorption bands compared to unsubstituted benzene. The spectrum is expected to show strong absorption bands in the UV region, characteristic of substituted aromatic systems.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with extremely high accuracy (typically to four or five decimal places). fujifilm.com This precision allows for the determination of a unique molecular formula, distinguishing it from other formulas that might have the same nominal mass.

For this compound, the molecular formula is C₈H₅I₂NO. The theoretical exact mass of its molecular ion ([M]⁺) can be calculated using the masses of the most abundant isotopes of each element (¹²C, ¹H, ¹²⁷I, ¹⁴N, ¹⁶O). An experimental HRMS measurement that matches this calculated value provides unambiguous confirmation of the compound's elemental formula.

Table 4: HRMS Data for this compound

| Molecular Formula | Ion | Calculated m/z |

|---|

This high level of mass accuracy is invaluable for differentiating the target compound from potential impurities or isomers and serves as a definitive piece of evidence for its structural confirmation.

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules and condensed phases.

Below is an example of a data table showing optimized geometrical parameters for a related compound, 4-methoxybenzonitrile (B7767037), as determined by DFT calculations.

| Parameter | Bond Length (Å) |

| C1-C2 | 1.4274 |

| C1-N8 | 1.156 |

| C2-C3 | 1.3878 |

| C2-C7 | 1.4138 |

| C3-C4 | 1.396 |

| C4-C5 | 1.4236 |

Table 1: Selected optimized bond lengths of 4-methoxybenzonitrile calculated at the B3LYP/6-11++G(d,p) level of theory. researchgate.net

Following geometry optimization, vibrational frequency calculations are typically performed. These calculations not only confirm that the optimized structure is a true minimum (indicated by the absence of imaginary frequencies) but also predict the infrared and Raman spectra of the molecule. Each calculated vibrational frequency corresponds to a specific normal mode of vibration.

Potential Energy Distribution (PED) analysis is then used to assign these calculated vibrational frequencies to specific molecular motions, such as stretching, bending, or torsional vibrations of particular bonds or functional groups. This allows for a detailed understanding of the vibrational spectrum. For aromatic nitriles, the characteristic C≡N stretching frequency is a key feature in the vibrational spectra. acs.org

Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic properties and reactivity of a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a more reactive molecule. For 4-methoxybenzonitrile, the HOMO-LUMO gap has been calculated to be 4.37 eV in a vacuum. researchgate.net The introduction of iodine atoms in the 3 and 5 positions would be expected to influence the energies of the frontier orbitals and thus the electronic properties of the molecule.

| Molecular Orbital | Energy (eV) |

| HOMO | - |

| LUMO | - |

| HOMO-LUMO Gap | - |

Table 2: A template for presenting Frontier Molecular Orbital energies. Specific values for 3,5-Diiodo-4-methoxybenzonitrile would be populated from a dedicated DFT study.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is plotted on the molecule's surface and uses a color scale to indicate regions of different electrostatic potential. Red typically represents regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue represents regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. Green indicates regions of neutral potential.

For a molecule like this compound, an MEP map would likely show a negative potential around the nitrogen atom of the nitrile group and the oxygen atom of the methoxy (B1213986) group, indicating these as sites for electrophilic interaction. The iodine atoms would also influence the charge distribution on the aromatic ring.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs. It examines the interactions between filled (donor) and empty (acceptor) orbitals and quantifies the energy of these interactions, which are indicative of intramolecular charge transfer and hyperconjugative effects. This analysis can provide insights into the stability of the molecule arising from these interactions and can also be used to understand the nature of the chemical bonds. For substituted benzonitriles, NBO analysis can elucidate the electronic effects of the substituents on the aromatic ring and the nitrile group. utexas.edu

Quantum Chemical Calculations of Global and Local Reactive Descriptors

Quantum chemical calculations can provide a set of descriptors that quantify the global and local reactivity of a molecule. These descriptors are derived from the principles of conceptual DFT.

Global reactivity descriptors include:

Electronegativity (χ): The tendency of a molecule to attract electrons.

Chemical Hardness (η): A measure of the resistance to change in electron distribution.

Softness (S): The reciprocal of hardness, indicating the ease of change in electron distribution.

Electrophilicity Index (ω): A measure of the electrophilic character of a molecule.

These parameters are calculated from the energies of the HOMO and LUMO.

Local reactivity descriptors , such as Fukui functions , are used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. The Fukui function indicates the change in electron density at a particular point in the molecule when an electron is added or removed. This allows for a more detailed prediction of regioselectivity in chemical reactions.

| Descriptor | Value |

| Electronegativity (χ) | - |

| Chemical Hardness (η) | - |

| Softness (S) | - |

| Electrophilicity Index (ω) | - |

Table 3: A template for presenting global reactivity descriptors. The values would be calculated from the HOMO and LUMO energies obtained in a DFT study.

Computational Studies of Intermolecular Interactions

The arrangement of molecules in a condensed phase is governed by a complex network of intermolecular interactions. Computational methods allow for the detailed characterization of these forces, providing a quantitative understanding of the stability and structure of the crystalline state.

Quantitative Analysis of Hydrogen Bonding Parameters

Table 1: Hypothetical Hydrogen Bonding Parameters for this compound Dimers (Calculated) No experimental or direct computational data for these specific parameters were found in the available search results. The following table is a representative example based on general computational chemistry principles.

| Interaction Type | D-H···A | H···A Distance (Å) | D-H···A Angle (°) | Interaction Energy (kcal/mol) |

|---|---|---|---|---|

| C-H···N (aromatic) | C-H···N≡C | 2.65 | 145 | -1.2 |

Note: This table is illustrative. Actual values would be derived from specific DFT calculations on the molecule.

Electrostatic Potential-Derived Atomic Charges and Descriptors

The molecular electrostatic potential (MEP) surface is a valuable tool for understanding the charge distribution and reactivity of a molecule. It maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying charge. For this compound, the MEP surface would show negative potential (typically colored red) around the electronegative nitrogen atom of the nitrile group and the oxygen atom of the methoxy group, indicating these are sites susceptible to electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms.

From the MEP, atomic charges can be derived using various schemes like CHELPG (Charges from Electrostatic Potentials using a Grid-based method). These charges provide a quantitative measure of the charge distribution and are fundamental for molecular mechanics simulations and for understanding electrostatic interactions.

Table 2: Hypothetical Electrostatic Potential (ESP) Derived Atomic Charges for Selected Atoms in this compound No experimental or direct computational data for these specific parameters were found in the available search results. The following table is a representative example based on general computational chemistry principles.

| Atom | Atomic Charge (a.u.) - CHELPG Scheme |

|---|---|

| O (methoxy) | -0.55 |

| N (nitrile) | -0.40 |

| I (C3/C5) | +0.10 |

| C (nitrile) | +0.15 |

Note: This table is illustrative. Actual values would be derived from specific DFT calculations on the molecule.

Hirshfeld Surface Analysis for Intermolecular Contacts

Hirshfeld surface analysis is a powerful method to visualize and quantify intermolecular interactions within a crystal lattice. The surface is generated by partitioning the crystal electron density into molecular fragments. By mapping properties like dnorm (a normalized contact distance) onto this surface, close intermolecular contacts can be identified. Red spots on the dnorm map indicate contacts shorter than the van der Waals radii, highlighting the most significant interactions.

Table 3: Hypothetical Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of this compound No experimental or direct computational data for these specific parameters were found in the available search results. The following table is a representative example based on general computational chemistry principles.

| Intermolecular Contact Type | Percentage Contribution (%) |

|---|---|

| H···H | 25 |

| I···H / H···I | 20 |

| I···I | 15 |

| C···H / H···C | 15 |

| I···C / C···I | 10 |

| O···H / H···O | 8 |

| N···H / H···N | 5 |

Note: This table is illustrative. Actual values would be derived from specific crystal structure analysis and Hirshfeld calculations.

Prediction of Non-linear Optical (NLO) Properties

Materials with significant non-linear optical (NLO) properties are in high demand for applications in photonics and optoelectronics, such as optical switching and frequency conversion. Computational methods, particularly DFT, can predict the NLO response of a molecule, guiding the design of new materials.

The key NLO parameters are the molecular polarizability (α), the first hyperpolarizability (β), and the second hyperpolarizability (γ). For a molecule to have a non-zero first hyperpolarizability (β), a prerequisite for second-harmonic generation, it must lack a center of inversion. The magnitude of β is strongly influenced by intramolecular charge transfer (ICT), often seen in molecules with electron-donating and electron-accepting groups connected by a π-conjugated system.

Table 4: Hypothetical Predicted Non-linear Optical (NLO) Properties of this compound No experimental or direct computational data for these specific parameters were found in the available search results. The following table is a representative example based on general computational chemistry principles.

| Parameter | Calculated Value |

|---|---|

| Dipole Moment (μ) (Debye) | 3.5 |

| Isotropic Polarizability (αiso) (10⁻²⁴ esu) | 20.5 |

| Total First Hyperpolarizability (βtot) (10⁻³⁰ esu) | 15.0 |

Note: This table is illustrative. Actual values would be derived from specific DFT/TD-DFT calculations on the molecule.

Electrochemical Profile of this compound Remains Undocumented in Publicly Available Research

An extensive review of scientific literature and chemical databases has revealed a significant gap in the available information regarding the electrochemical behavior of the compound this compound. Despite targeted searches for its redox potentials, cyclic voltammetry data, and mechanisms of electrochemical oxidation and reduction, no specific experimental studies detailing these properties could be identified.

The investigation sought to provide a comprehensive overview of the compound's electrochemical characteristics, which are crucial for understanding its potential applications in areas such as electrochemical synthesis and materials science. However, the search for data on the following topics yielded no specific results for this compound:

Role As a Synthetic Intermediate in Complex Molecule Construction Non Biological Applications

Precursor for Advanced Organic Materials (e.g., Liquid Crystals, Polymers)

The benzonitrile (B105546) framework is a common structural motif in materials science. Aryl nitriles, as a class, are recognized as crucial intermediates for materials used in liquid crystals and other advanced fields. rsc.org While direct polymerization of 3,5-diiodo-4-methoxybenzonitrile is not commonly reported, its role as a precursor is significant. It can be used to synthesize more complex monomers or core structures that are later incorporated into polymers. For instance, related fluorinated benzonitriles are used in the synthesis of liquid crystals, highlighting the suitability of the substituted benzonitrile scaffold for these materials. google.combiosynth.com The presence of two iodine atoms offers reactive sites for cross-coupling reactions, which are fundamental in creating the extended, rigid structures often required for liquid crystalline phases and the repeating units of polymers. uni-muenchen.de

Table 1: Related Benzonitrile Derivatives in Materials Science

| Compound | Application Area | Reference |

|---|---|---|

| 2,6-Difluoro-4-hydroxybenzonitrile | Liquid Crystal Synthesis | google.com |

| 3-Fluoro-4-methoxybenzonitrile | Ferroelectric Liquid Crystal Synthesis | biosynth.com |

| 2,3-Difluoro-4-methoxybenzonitrile | Liquid Crystal and Dye Synthesis |

Building Block for Functional Systems (e.g., Dyes, Electronic Materials)

Nitriles are established as important building blocks for dyes and other functional materials. rhhz.net The specific compound 4-methoxybenzonitrile (B7767037) has been studied as an organic dye sensitizer (B1316253) in the context of dye-sensitized solar cells, a type of electronic material. researchgate.net this compound serves as a more functionalized version of this core structure. The electron-withdrawing nature of the nitrile group combined with the electron-donating methoxy (B1213986) group creates a "push-pull" system that is often desirable in chromophores and electronic materials. The iodine atoms can be substituted through various coupling reactions (e.g., Sonogashira, Suzuki, Stille couplings) to append other functional groups, thereby extending the conjugation and tuning the electronic and optical properties of the final molecule. This makes it a valuable starting material for creating custom-designed dyes and components for organic electronics.

Applications in Agrochemical Research (e.g., Pesticides, Herbicides)

A significant application of this compound is in the field of agrochemicals. rhhz.netmdpi.com The compound is also known by the common name Ioxynil-methyl and is used as an analytical standard for pesticide and herbicide analysis. sigmaaldrich.comsigmaaldrich.com It is the methylated derivative of the herbicide Ioxynil (3,5-diiodo-4-hydroxybenzonitrile). google.comresearchgate.netchemicalbook.com Hydroxybenzonitrile compounds are a known class of herbicides, and this compound serves as a direct precursor or a reference compound in the study and synthesis of these agricultural chemicals. google.com The development of synthetic routes to hydroxybenzonitriles and their derivatives is often driven by their importance in producing commercial herbicides like Bromoxynil (the dibromo analog) and Ioxynil. chemicalbook.com

Table 2: Related Compounds in Agrochemicals

| Compound Name | Chemical Name | Role/Application | Reference |

|---|---|---|---|

| Ioxynil | 3,5-Diiodo-4-hydroxybenzonitrile | Herbicide | researchgate.netchemicalbook.com |

| Bromoxynil | 3,5-Dibromo-4-hydroxybenzonitrile | Herbicide | chemicalbook.com |

| Ioxynil-methyl | This compound | Pesticide analytical standard, Herbicide intermediate | sigmaaldrich.com |

Contribution to Heterocyclic Synthesis

Nitriles are versatile reagents in the synthesis of nitrogen-containing heterocycles, which are core structures in many functional molecules, including dyes and pharmaceuticals. chim.itnih.gov this compound can participate in reactions to form these complex ring systems. For example, the nitrile group can react with organometallic reagents, such as lithiated alkoxyallenes, to generate intermediates that cyclize into various heterocyclic systems like pyridines, dihydrofurans, and imidazoles. chim.it Furthermore, the iodine atoms provide handles for intramolecular or intermolecular coupling reactions that can lead to the formation of fused heterocyclic structures. Its use has been documented in reactions involving organometallic intermediates and subsequent coupling, which are foundational steps for building more elaborate molecular architectures, including heterocyclic ones. uni-muenchen.dethieme-connect.de

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.